molecular formula C5H4BrClN2 B3021970 5-bromo-2-(chloromethyl)Pyrimidine CAS No. 944903-00-8

5-bromo-2-(chloromethyl)Pyrimidine

Cat. No.: B3021970
CAS No.: 944903-00-8
M. Wt: 207.45 g/mol
InChI Key: QSWREPDNZURRPS-UHFFFAOYSA-N
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Description

5-Bromo-2-(chloromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H4BrClN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine and chloromethyl groups makes this compound highly reactive and useful in various chemical syntheses .

Mechanism of Action

Target of Action

5-Bromo-2-(chloromethyl)pyrimidine is a chemical compound that is often used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon–carbon bonds, which can lead to the synthesis of a variety of complex organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a variety of complex organic compounds, which can have a wide range of potential applications in fields such as pharmaceuticals and materials science .

Action Environment

The action of this compound can be influenced by a variety of environmental factors. For example, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups in the reaction environment could potentially influence the efficacy and stability of this compound. Additionally, the reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .

Safety and Hazards

5-Bromo-2-chloropyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 5-bromo-2-(chloromethyl)Pyrimidine were not found in the search results, pyrimidines are a significant area of research due to their wide range of biological activities. Future research may focus on the development of novel pyrimidine analogs with enhanced activities and minimal toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(chloromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 2-(chloromethyl)pyrimidine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkylamines.

    Cross-coupling reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-4-2-8-5(1-7)9-3-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWREPDNZURRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608672
Record name 5-Bromo-2-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944903-00-8, 944900-08-7
Record name 5-Bromo-2-(chloromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944903-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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